molecular formula C7H16O2S2 B8379772 Hexoxy-methyl-oxo-sulfanylidene-lambda6-sulfane

Hexoxy-methyl-oxo-sulfanylidene-lambda6-sulfane

Cat. No.: B8379772
M. Wt: 196.3 g/mol
InChI Key: BBNVLXYTFUAZIL-UHFFFAOYSA-N
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Description

Hexoxy-methyl-oxo-sulfanylidene-lambda6-sulfane is a useful research compound. Its molecular formula is C7H16O2S2 and its molecular weight is 196.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H16O2S2

Molecular Weight

196.3 g/mol

IUPAC Name

hexoxy-methyl-oxo-sulfanylidene-λ6-sulfane

InChI

InChI=1S/C7H16O2S2/c1-3-4-5-6-7-9-11(2,8)10/h3-7H2,1-2H3

InChI Key

BBNVLXYTFUAZIL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOS(=O)(=S)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The reaction mixture of 1-bromohexane (1.046 g, 0.00635 mol), sodium methanethiosulfonate (0.850 g, 0.00635 mol) and dry DMF (6 mL) was heated at 60° C. for 2 hr. At room temperature, water (15 mL) was added and the resulting mixture was extracted with ether (3×30 mL). The extracts were washed with brine, dried, concentrated and the residue was subjected to flash column chromatography on silica gel with EtOAc-hexanes (1:4) to afford a colorless liquid (2.057 g, 82%). IR (CDCl3 cast): 3030 (w), 3010 (w), 2955 (st), 2930 (st), 2860 (st), 1460 (m), 1320 (st), 1133 (st), 955 (st), 747 cm−1 (st); 1H NMR (200 MHz, CDCl3): δ 3.33 (s, 3H, CH3SO2S), 3.18 (t, J=7.4 Hz, 2H, SCH2CH2), 1.77 (pseudo p, J=7.2 Hz, 2H, SCH2CH2), 1.50-1.20 (m, 6H, CH2CH2CH2CH3), 0.90 (m, 3H, CH2CH3); 13C NMR (50 MHz, CDCl3): δ 50.64, 36.50, 31.13, 29.46, 28.26, 22.44, 13.96.
Quantity
1.046 g
Type
reactant
Reaction Step One
Name
sodium methanethiosulfonate
Quantity
0.85 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Yield
82%

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